

Introduction: The Structural Significance of a Key Building Block

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Compound of Interest

1-(3-

Compound Name: *Fluorophenyl)cyclopropanamine hydrochloride*

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In the landscape of modern medicinal chemistry, fluorinated scaffolds are of paramount importance. The strategic incorporation of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of rational drug design.^{[1][2]} 1-(3-Fluorophenyl)cyclopropanamine and its hydrochloride salt represent a critical class of building blocks, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.^[3] The rigid cyclopropyl ring introduces a defined three-dimensional geometry, while the fluorophenyl moiety provides a site for metabolic blocking and specific interactions with biological targets.

Given its role as a precursor in complex syntheses, the unambiguous structural verification and purity assessment of **1-(3-Fluorophenyl)cyclopropanamine hydrochloride** are non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose. Its ability to probe the chemical environment of individual nuclei—¹H, ¹³C, and ¹⁹F—provides a detailed molecular fingerprint.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data to explain the causality behind the analytical strategy, providing a field-proven workflow for the complete NMR characterization of this important molecule. We will delve into the principles of multi-nuclear NMR, establish a self-validating experimental protocol, and interpret the resulting complex data to achieve unambiguous structural elucidation.

Molecular Architecture and NMR-Active Probes

The first step in any NMR analysis is a thorough understanding of the molecule's structure and its constituent NMR-active nuclei. **1-(3-Fluorophenyl)cyclopropanamine hydrochloride** ($C_9H_{11}ClFN$) possesses a unique combination of a strained aliphatic ring and a substituted aromatic system.[4][5]

The key nuclei for our investigation are:

- 1H (Proton): Highly abundant and sensitive, providing core information on the molecule's hydrogen framework.
- ^{13}C (Carbon-13): The backbone of the molecule. While less sensitive than 1H , it provides crucial information on the carbon skeleton.
- ^{19}F (Fluorine-19): A powerful and highly sensitive probe. Its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range make it an exceptional tool for confirming structure and purity, especially given the lack of endogenous fluorine signals in biological systems.[6][7][8]

Caption: Numbered structure of 1-(3-Fluorophenyl)cyclopropanamine.

A Self-Validating Experimental Workflow

To ensure trustworthiness, our protocol is designed as a self-validating system where data from one experiment corroborates the findings of another. We do not simply run experiments; we build a case for the structure. The workflow proceeds from high-sensitivity, rapid-assessment experiments to more time-intensive, detailed correlational studies.

Caption: A logical workflow for comprehensive NMR data acquisition.

Experimental Protocol: Step-by-Step Methodology

- Sample Preparation (The Foundation)
 - Rationale: The choice of solvent is critical. **1-(3-Fluorophenyl)cyclopropanamine hydrochloride** is a salt, requiring a polar solvent. Deuterated dimethyl sulfoxide ($DMSO-d_6$) is an excellent choice as it readily dissolves the compound and its residual water peak

does not obscure key signals. Importantly, the amine protons (NH_3^+) will be observable as they exchange slowly in DMSO-d_6 , unlike in D_2O where they would be rapidly replaced by deuterium and disappear from the spectrum.

- Protocol:
 1. Accurately weigh 10-15 mg of **1-(3-Fluorophenyl)cyclopropanamine hydrochloride**.
 2. Transfer the solid to a clean, dry NMR tube.
 3. Add approximately 0.6 mL of DMSO-d_6 containing 0.03% v/v tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
 4. Cap the tube and vortex gently until the sample is fully dissolved.
- Data Acquisition (The Interrogation)
 - Rationale: The sequence of experiments is designed for efficiency. We begin with the most sensitive nuclei (^1H and ^{19}F) to quickly confirm the sample's identity and assess purity before committing to longer, less sensitive experiments like ^{13}C NMR.
 - Protocol:
 1. Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
 2. Tune and match the probe for the ^1H , ^{19}F , and ^{13}C frequencies.
 3. ^1H NMR: Acquire a standard one-dimensional proton spectrum.
 4. ^{19}F NMR: Acquire a proton-decoupled ^{19}F spectrum. This simplifies the spectrum to a singlet (if no other fluorine atoms are present), making chemical shift determination precise.
 5. ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. This is typically the longest 1D experiment due to the low natural abundance and sensitivity of ^{13}C .

6. DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment with a 135° pulse. This is crucial for differentiating carbon types: CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed.[9][10][11]
7. ¹H-¹H COSY: Acquire a Correlation Spectroscopy experiment. This 2D map reveals which protons are spin-coupled to each other, establishing connectivity within the phenyl and cyclopropyl rings.[12]
8. ¹H-¹³C HSQC: Acquire a Heteronuclear Single Quantum Coherence experiment. This powerful 2D technique generates a correlation peak for each carbon and its directly attached proton(s), providing definitive C-H assignments.

Spectral Analysis: Decoding the Molecular Fingerprint

¹H NMR Spectrum: The Proton Framework

- Aromatic Region ($\delta \approx 7.0\text{-}7.5$ ppm): This region will display four proton signals. The proton at C5 (ortho to fluorine) will be a triplet of doublets. The proton at C9 (also ortho to fluorine) will appear as a doublet of triplets. The proton at C6 (meta to fluorine) will be a complex multiplet, and the proton at C8 (para to fluorine) will appear as a doublet. The splitting is complex due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.
- Amine Protons ($\delta \approx 8.5\text{-}9.5$ ppm): The three protons of the ammonium group (NH₃⁺) will likely appear as a broad singlet due to exchange and quadrupolar coupling with nitrogen. This peak's integration should correspond to three protons.
- Cyclopropyl Protons ($\delta \approx 1.2\text{-}1.8$ ppm): The four protons on the cyclopropyl ring (C2 and C3) are diastereotopic. This means they are in different chemical environments and will have different chemical shifts. They will appear as two complex multiplets, each integrating to two protons. Their close proximity leads to strong geminal (²JHH) and vicinal (³JHH) couplings, resulting in overlapping signals that are often difficult to assign without 2D NMR.[13][14]

¹³C NMR and DEPT-135: The Carbon Skeleton and C-F Coupling

The proton-decoupled ^{13}C NMR spectrum is notable for its display of carbon-fluorine coupling, a key validation feature.[15][16]

- Aromatic Carbons ($\delta \approx 110\text{-}165$ ppm): Six signals are expected.
 - C7 (Directly bound to F): This signal will be a large doublet due to one-bond C-F coupling ($^{1}\text{JCF} \approx 240\text{-}250$ Hz). This is an unmistakable feature.
 - C6 & C8 (ortho to F): These carbons will appear as smaller doublets ($^{2}\text{JCF} \approx 20\text{-}25$ Hz).
 - C5 & C9 (meta to F): These will also be doublets, but with smaller coupling constants ($^{3}\text{JCF} \approx 7\text{-}10$ Hz).
 - C4 (para to F): This carbon will show the smallest coupling ($^{4}\text{JCF} \approx 2\text{-}4$ Hz), which may appear as simple broadening.
- Quaternary Cyclopropyl Carbon (C1, $\delta \approx 35\text{-}45$ ppm): This signal will be present in the standard ^{13}C spectrum but absent in the DEPT-135 spectrum.
- Cyclopropyl Methylene Carbons (C2 & C3, $\delta \approx 15\text{-}25$ ppm): These two carbons are equivalent and will appear as a single signal. In the DEPT-135 spectrum, this signal will be negative, confirming it as a CH_2 group.

^{19}F NMR: The Fluorine Probe

The proton-decoupled ^{19}F spectrum will show a single sharp peak, confirming the presence of one fluorine environment. In a proton-coupled spectrum, this signal would be split by the two ortho protons (^{3}JHF) and the two meta protons (^{4}JHF), likely resulting in a triplet of triplets.[17][18]

2D NMR: The Definitive Connection Map

While 1D spectra provide the pieces, 2D spectra assemble the puzzle.

Caption: Key HSQC (C-H) and COSY (H-H) correlations.

- HSQC Analysis: This is the most critical step for assignment. A cross-peak will appear at the coordinates corresponding to the ^1H chemical shift (F2 axis) and the ^{13}C chemical shift (F1

axis) for each C-H pair. This allows for the direct, unambiguous assignment of every protonated carbon and its attached proton(s).

- COSY Analysis: Cross-peaks will confirm the connectivity within the aromatic ring (e.g., between H5 and H6; H8 and H9). This validates the substitution pattern deduced from the ^1H and ^{13}C splitting patterns.

Quantitative Data Summary

The following table summarizes the expected NMR data, providing a benchmark for analysis. Actual values may vary slightly based on solvent, concentration, and spectrometer frequency.

Nucleus	Assignment	Expected δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	DEPT-135
^1H	NH_3^+	8.5 - 9.5	br s	-	-
^1H	H5, H6, H8, H9	7.0 - 7.5	m	$\text{JHH} \approx 7\text{-}8$, $\text{JHF} \approx 2\text{-}10$	-
^1H	H2, H3	1.2 - 1.8	m	$\text{JHH} \approx 4\text{-}9$	-
^{13}C	C7	161 - 164	d	$^1\text{JCF} \approx 245$	N/A
^{13}C	C4	140 - 143	d	$^4\text{JCF} \approx 3$	N/A
^{13}C	C6	129 - 131	d	$^3\text{JCF} \approx 8$	Positive
^{13}C	C9	123 - 125	d	$^3\text{JCF} \approx 8$	Positive
^{13}C	C5	115 - 117	d	$^2\text{JCF} \approx 22$	Positive
^{13}C	C8	114 - 116	d	$^2\text{JCF} \approx 21$	Positive
^{13}C	C1	35 - 45	s	-	Absent
^{13}C	C2, C3	15 - 25	t	-	Negative
^{19}F	F	-110 - -115	tt (coupled)	$^3\text{JHF} \approx 8\text{-}10$, $^4\text{JHF} \approx 5\text{-}7$	-

Conclusion

The comprehensive NMR analysis of **1-(3-Fluorophenyl)cyclopropanamine hydrochloride** is a multi-faceted process that leverages the strengths of several complementary experiments. By following a logical workflow—from rapid 1D scans of sensitive nuclei to detailed 2D correlation maps—a complete and unambiguous structural assignment is achievable. The key to a trustworthy analysis lies not just in the data itself, but in the congruence between different experimental results. The characteristic large one-bond C-F coupling in the ^{13}C spectrum, the H-F couplings in the ^1H spectrum, and the definitive connectivity map from COSY and HSQC experiments all converge to provide a self-validating confirmation of the molecule's identity and purity. This rigorous approach is essential for ensuring the quality of key starting materials in the demanding field of pharmaceutical development.

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